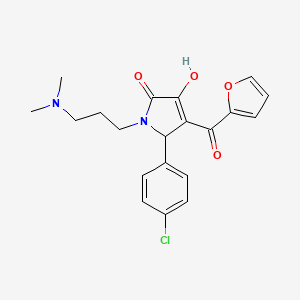
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound is characterized by its complex structure, which includes a furan moiety and a dimethylamino group, contributing to its pharmacological properties.
- Molecular Formula : C20H21ClN2O4
- Molecular Weight : 388.85 g/mol
- CAS Number : 378752-27-3
The compound primarily functions as an inhibitor of the Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. By inhibiting these proteins, the compound promotes apoptosis in cancer cells, thus reducing tumor growth. The binding affinity of this compound to Bcl-2 and Bcl-xL proteins has been reported with Ki values less than 1 nM and IC50 values in the range of 1-2 nM for various cancer cell lines, indicating potent biological activity against malignancies sensitive to Bcl-2 inhibitors .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cell growth in several small-cell lung cancer cell lines. The following table summarizes the binding affinities and cell growth inhibition data:
| Compound ID | Binding Affinity (IC50 ± SD, nM) | Cell Growth Inhibition (IC50 ± SD, nM) |
|---|---|---|
| 32 | < 1 | 1-2 |
| 4 | 1.3 ± 0.2 | 6 ± 1 |
| 7 | 99 ± 5 | >1000 |
This data indicates that modifications to the pyrrole core structure can significantly impact the compound's efficacy .
In Vivo Studies
In vivo studies have demonstrated that this compound can achieve rapid and durable tumor regression at well-tolerated doses. The efficacy observed suggests that it could be a promising candidate for further development in cancer therapies targeting the Bcl-2 family of proteins .
Case Studies
Several case studies have documented the effects of this compound on specific cancer types:
- Small Cell Lung Cancer : In a study involving H146 cell lines, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Breast Cancer Models : Preclinical models demonstrated that administration of this compound led to decreased viability of breast cancer cells through apoptosis induction.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-22(2)10-4-11-23-17(13-6-8-14(21)9-7-13)16(19(25)20(23)26)18(24)15-5-3-12-27-15/h3,5-9,12,17,25H,4,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANOVBGUJVVQCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














